![molecular formula C17H13F6NO2 B11066647 N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B11066647.png)
N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}-2-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of trifluoromethyl and trifluoroethoxy groups. These fluorinated groups contribute to the compound’s unique chemical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-(chloromethyl)phenyl-2-(trifluoromethyl)benzoate with 2,2,2-trifluoroethanol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl and trifluoroethoxy groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Another fluorinated compound used in organic synthesis.
1-(2-Methoxy-2-oxoethyl)-2-methylpyridinium chloride: A compound with similar structural features and applications.
Uniqueness
N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}-2-(trifluoromethyl)benzamide stands out due to its unique combination of trifluoromethyl and trifluoroethoxy groups, which impart distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability, lipophilicity, and specific reactivity.
Properties
Molecular Formula |
C17H13F6NO2 |
|---|---|
Molecular Weight |
377.28 g/mol |
IUPAC Name |
N-[4-(2,2,2-trifluoroethoxymethyl)phenyl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C17H13F6NO2/c18-16(19,20)10-26-9-11-5-7-12(8-6-11)24-15(25)13-3-1-2-4-14(13)17(21,22)23/h1-8H,9-10H2,(H,24,25) |
InChI Key |
OPZMVQMWDBDFMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)COCC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1H-benzimidazol-2-ylmethyl)-3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11066575.png)
![5-bromo-1-({2-[(2-methylbenzyl)oxy]ethoxy}methyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B11066579.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2,6-dimethoxybenzamide](/img/structure/B11066590.png)
![2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-phenyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11066592.png)
![[1,3,5]Triazine, 2-amino-4-(1-methyl-1H-tetrazol-5-ylsulfanylmethyl)-6-(piperidin-1-yl)-](/img/structure/B11066594.png)
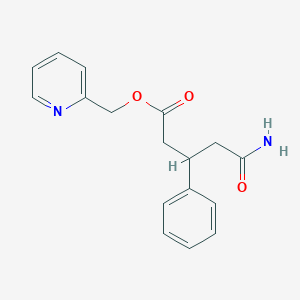
![ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-1-cyclohexyl-5-hydroxy-1H-indole-3-carboxylate](/img/structure/B11066603.png)
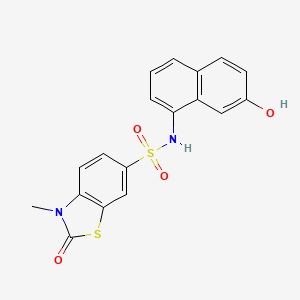
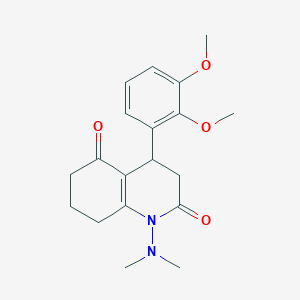
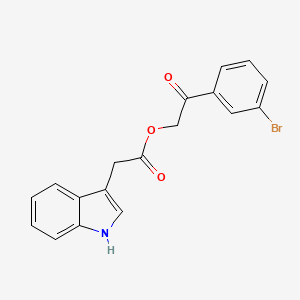
![1-(4-Ethoxyphenyl)-3-{[2-(thiophen-2-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B11066617.png)
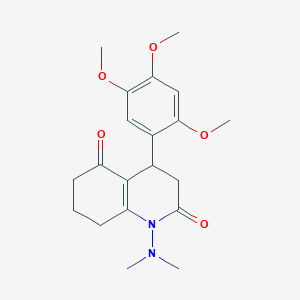
![4-(3,4-dimethoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11066643.png)
![2-amino-4-(furan-2-yl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11066653.png)
